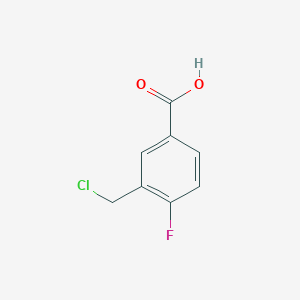

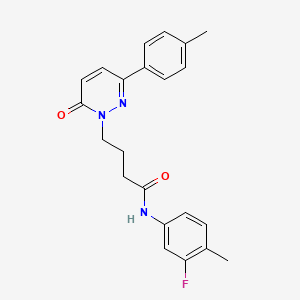

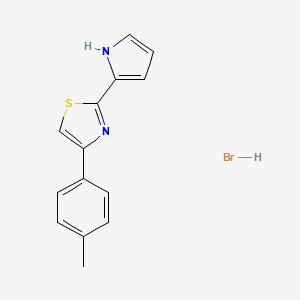

![molecular formula C18H16N2O3S B2711168 Methyl 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate CAS No. 476326-71-3](/img/structure/B2711168.png)

Methyl 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate” is a compound that contains a nitrile substituent in the thiophene ring . It is a derivative of substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates .

Synthesis Analysis

The synthesis of this compound involves reacting the corresponding 3-thienylimino-3H-furan-2-ones with primary alcohols . This method is characterized by preparative simplicity and high yields of the reaction products .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of several reaction sites in its structure . In reactions with nucleophilic agents, the carbonyl group of the lactone fragment is attacked, which leads to the formation of new acyclic or heterocyclic compounds, depending on the reaction conditions .Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the synthesis and reactivity of benzo[b]thiophen-2-yl-hydrazonoesters and their potential in creating a variety of nitrogen-containing heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives. These compounds are synthesized through coupling reactions and have been studied for their chemical properties and potential applications in creating pharmacologically active molecules (Mohareb et al., 2004).

Catalytic Applications

The synthesis of carboxylic acid functionalized cobalt(III) cyclen complexes, investigated for catalytic hydrolysis of phosphodiester bonds, represents another application. These complexes demonstrate activity against both activated phosphodiester compounds and supercoiled DNA, highlighting their potential in biochemical applications (Knight et al., 2004).

Nanotechnology and Agricultural Applications

Studies on solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides like carbendazim and tebuconazole suggest potential applications in enhancing the delivery and efficacy of agricultural chemicals. These carrier systems offer benefits such as modified release profiles, reduced environmental toxicity, and improved stability (Campos et al., 2015).

Materials Science

Research into the synthesis of cyclopentadithiophene-benzoic acid copolymers for use as conductive binders in lithium-ion battery anodes demonstrates the relevance of such chemical compounds in developing advanced materials for energy storage. These copolymers, mixed with silicon nanoparticles, show enhanced specific capacity and stability, underscoring their significance in improving battery performance (Wang et al., 2017).

Future Directions

The future directions for this compound could involve further structure optimization and in-depth studies as a possible inhibitor . Due to the fact that modern medicine constantly needs to develop new drugs, the synthesis of such compounds and the study of their biological properties are topical problems of organic chemistry .

Mechanism of Action

Target of Action

Methyl 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate is a complex compound that interacts with various biological targets. It is known that similar compounds have been studied for their potential in evolving better chemotherapeutic agents .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. For instance, one study suggests that a similar compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, reacts with active methylene reagents, leading to the formation of respective 2-oxopyridine derivatives .

Biochemical Pathways

This compound likely affects multiple biochemical pathways. , compounds with similar structures have been found to influence a variety of biochemical pathways, leading to the formation of a variety of heterocyclic compounds.

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied, suggesting potential avenues for future research .

Result of Action

Similar compounds have been found to exhibit cytotoxic effects against cancer cell lines .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Biochemical Analysis

Biochemical Properties

Methyl 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate is known to interact with various biomolecules. It is utilized extensively as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Molecular Mechanism

It is known that the compound undergoes a 1,3-dinucleophilic attack by active methylene reagents on the acetamido 1,3-bielectrophilic moiety .

properties

IUPAC Name |

methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-23-18(22)12-8-6-11(7-9-12)16(21)20-17-14(10-19)13-4-2-3-5-15(13)24-17/h6-9H,2-5H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKVOPAYRHWBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

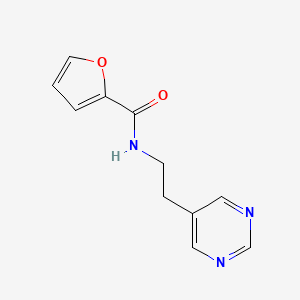

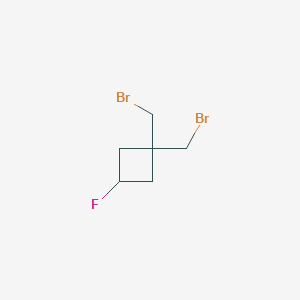

![2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2711086.png)

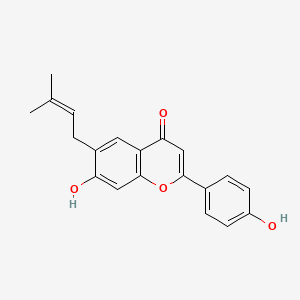

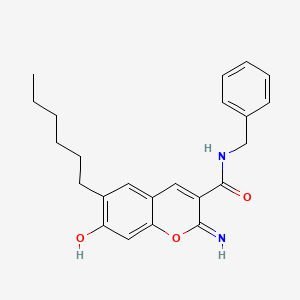

![4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2711101.png)

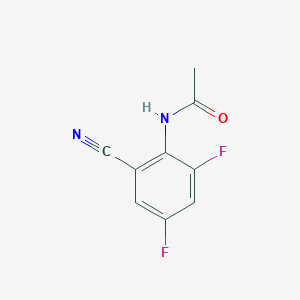

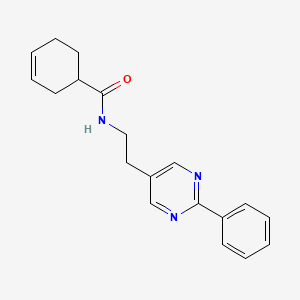

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2711103.png)

![ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2711104.png)

![N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711108.png)